4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. The thienopyrazole scaffold is notable for its pharmacological relevance, particularly in enzyme inhibition (e.g., autotaxin inhibitors, as highlighted in patent literature) . The benzamide group at the 3-position of the thienopyrazole is substituted with a 4-methyl group, which may influence electronic, steric, and solubility properties. Structural characterization tools such as SHELX and ORTEP-3 are critical for resolving its crystal structure and anisotropic displacement parameters .
Properties
IUPAC Name |
4-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-13-7-9-14(10-8-13)19(23)20-18-16-11-24-12-17(16)21-22(18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIQOGYPNNXPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is introduced via a substitution reaction, and the benzamide moiety is attached through an amide coupling reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized derivatives with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share the thieno[3,4-c]pyrazole core but differ in substituent positioning and functional groups:
2-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Key Difference : The methyl group on the benzamide is at the 2-position instead of 3.
- Electronically, the para-methyl in the target compound may enhance resonance stabilization compared to the ortho-substituted analog .
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Key Differences: A bromine atom replaces the 4-methyl group on the benzamide. The thienopyrazole bears a 5-oxo group and a 4-methylphenyl substituent.
- Implications: Bromine’s electron-withdrawing nature may reduce electron density at the amide carbonyl, affecting hydrogen-bonding capacity. The 5-oxo group could increase polarity and alter tautomeric equilibria within the thienopyrazole ring .
Thieno[3,4-c]pyrazol-3-yl Acetamides
- Key Difference : Acetamide replaces benzamide.
- Implications :
Hypothetical Property Comparison
*logP values estimated via computational tools (e.g., Multiwfn for electron density analysis) .
Computational and Experimental Insights
- Crystallography : SHELX refinements suggest that steric clashes in ortho-substituted analogs may lead to less stable crystal packing .
- Biological Relevance : The 4-methylbenzamide’s balance of lipophilicity and steric profile may optimize membrane permeability and target binding compared to bulkier (e.g., bromo) or smaller (e.g., acetamide) groups .
Biological Activity
4-Methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound belonging to the thienopyrazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core fused with a benzamide moiety. Its structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H17N3OS |
| Molecular Weight | 361.43 g/mol |
| CAS Number | 361168-33-4 |
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of thienopyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 0.46 ± 0.04 |
| NCI-H460 | 0.39 ± 0.06 |
| A549 | 26 |
These findings suggest that the compound may inhibit tumor growth through various mechanisms, potentially including apoptosis and cell cycle arrest .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled .
The biological activity of this compound is believed to involve interaction with specific molecular targets in cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could modulate receptor activity that influences cell signaling pathways related to growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound in detail:
- Antitumor Efficacy : A study demonstrated that derivatives of thienopyrazole exhibited significant cytotoxicity against multiple cancer cell lines with varying IC50 values, indicating their potential as lead compounds for drug development .
- Mechanistic Insights : Research has indicated that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
